molecular formula C17H17F3N2O2 B2915514 TRPV3 antagonist 74a CAS No. 1432051-63-2

TRPV3 antagonist 74a

Cat. No.: B2915514
CAS No.: 1432051-63-2
M. Wt: 338.32 g/mol
InChI Key: MTJXDHFAWXGXIN-QQFBHYJXSA-N
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Description

TRPV3 antagonist 74a is a synthetic, pyridinyl methanol derivative developed through systematic optimization of pharmacological, physicochemical, and ADME properties of its lead compound . It selectively inhibits TRPV3, a non-selective cation channel implicated in neuropathic pain, itch, and skin inflammation. Its molecular weight is 338.32 (C₁₇H₁₇F₃N₂O₂), and it exhibits brain penetrance, making it suitable for central nervous system-related studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRPV3 74a involves the preparation of (pyridin-2-yl)methanol derivativesThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for TRPV3 74a are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: TRPV3 74a primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and pyridinyl groups. These reactions can be facilitated by various reagents under controlled conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .

Scientific Research Applications

TRPV3 74a has a wide range of scientific research applications:

Mechanism of Action

TRPV3 74a exerts its effects by selectively binding to the TRPV3 calcium channel, inhibiting its activity. This inhibition prevents the influx of calcium ions into cells, thereby modulating various cellular processes. The molecular targets include the TRPV3 channel itself, and the pathways involved are primarily related to calcium signaling and pain transduction .

Comparison with Similar Compounds

Comparison with Similar TRPV3 Antagonists

Citrusinine-II

  • Source: Natural acridone alkaloid from A. monophylla.
  • Mechanism : Potent and selective TRPV3 antagonist.
  • Efficacy : Reduces scratching behavior in pruritus models but lacks detailed selectivity data against other TRP channels (e.g., TRPV4, TRPA1) .
  • Advantage : Natural origin with antipruritic effects.
  • Limitation: Limited preclinical data on pain models or pharmacokinetics.

26E01

  • Structure : Synthetic compound.
  • Mechanism : Blocks TRPV3 activation by heat and 2-APB in both human and mouse channels.
  • Selectivity: No activity on TRPV1, TRPV2, or TRPV4 .
  • Efficacy: Inhibits TRPV3 in keratinocytes and colonic epithelial cells but lacks in vivo pain model validation.
  • Advantage : Dual inhibition of thermal and chemical TRPV3 activation.

PC5

  • Structure : Optimized via computational methods.
  • Mechanism : Suppresses TRPV3 currents at low micromolar concentrations but also affects TRPV1, TRPC6, and TRPM8 .
  • Limitation : Poor selectivity limits therapeutic utility.

Dyclonine

  • Status : FDA-approved topical anesthetic/antipruritic.
  • Mechanism : Potent and selective TRPV3 inhibitor; structural studies reveal binding to the channel’s transmembrane domain .
  • Efficacy : Used clinically for mucosal pain and itch, but systemic effects are underexplored.
  • Advantage : Clinically validated safety profile.

α-Mangostin (α-MG)

  • Source : Natural xanthone from mangosteen.
  • Mechanism : Inhibits TRPV3-mediated calcium influx and rescues cell death caused by gain-of-function TRPV3 mutations (e.g., G573S) .
  • Efficacy: Comparable to 74a in reducing cytotoxicity in keratinocytes but lacks neuropathic pain model data.
  • Advantage : Dual anti-inflammatory and TRPV3 inhibitory effects.

Echinochrome A (Ech A)

  • Source : Marine pigment from sea urchins.
  • Mechanism : Inhibits TRPV3 with IC₅₀ = 2.11 µM, weaker than 74a (IC₅₀ = 0.38 µM) .

Key Data Table: TRPV3 Antagonists

Compound Type IC₅₀/EC₅₀ Selectivity Preclinical Models Tested
74a Synthetic 0.38 µM No off-target activity on 150+ channels Neuropathic pain, central pain
Citrusinine-II Natural N/A Selective for TRPV3 (limited data) Pruritus
26E01 Synthetic N/A TRPV3-specific (no TRPV1/2/4) Keratinocyte/colonic cells
Dyclonine Synthetic 0.5–1 µM TRPV3-selective Topical pain/itch
α-Mangostin Natural ~1 µM TRPV3 > TRPV1/4 Cell death rescue in mutants
Ech A Natural 2.11 µM TRPV3-specific Calcium flux assays

Advantages and Limitations of TRPV3 Antagonist 74a

  • Advantages :
    • High selectivity and potency (IC₅₀ = 0.38 µM) .
    • Efficacy in neuropathic and central pain models at 30–100 mg/kg .
    • Brain-penetrant for CNS applications .
  • Limitations: High effective doses may hinder clinical translation . Limited data on long-term toxicity or human trials.

Biological Activity

TRPV3 (Transient Receptor Potential Vanilloid 3) is an ion channel predominantly expressed in keratinocytes and plays a significant role in sensory functions, such as temperature sensation, itch, and pain. TRPV3 is implicated in various pathological conditions, including inflammatory skin diseases and neuropathic pain. The compound TRPV3 antagonist 74a has emerged as a selective antagonist with potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, efficacy in preclinical models, and potential clinical implications.

  • Chemical Name : (αS)-α-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol
  • Molecular Formula : C₁₇H₁₇F₃N₂O₂
  • Purity : ≥98%
  • K_B (Binding Affinity) : 0.56 μM for TRPV3, indicating high selectivity for this channel over other ion channels .

This compound selectively inhibits the activity of the TRPV3 channel without significant effects on other ion channels. This selectivity is crucial for minimizing side effects associated with broader-spectrum antagonists. The antagonist's ability to penetrate the blood-brain barrier enhances its potential for central nervous system applications, particularly in pain management .

Efficacy in Animal Models

This compound has demonstrated efficacy in various animal models of neuropathic pain. In these models, the compound effectively reduced pain behaviors associated with nerve injury, suggesting a promising role in treating chronic pain conditions .

Inhibition of TRPV3 Activity

The compound's inhibitory effects on TRPV3 activity have been characterized through electrophysiological studies. This compound significantly decreases calcium influx through the channel, which is critical for mediating pain and itch sensations .

Study on Pain Management

In a recent study involving mouse models of neuropathic pain, this compound was administered post-surgery to evaluate its analgesic effects. The results indicated a marked reduction in mechanical allodynia and thermal hyperalgesia, highlighting its potential as a therapeutic agent for neuropathic pain management .

Role in Inflammatory Skin Conditions

Research has shown that TRPV3 plays a role in inflammatory skin conditions such as atopic dermatitis. Inhibition of TRPV3 using antagonist 74a led to decreased expression of pro-inflammatory cytokines and improved skin barrier function in animal models . This suggests that TRPV3 antagonists could be beneficial in treating skin disorders characterized by inflammation and itch.

Summary Table of Biological Activity

Property Value
SelectivityHigh
K_B (Binding Affinity)0.56 μM
Efficacy in Neuropathic PainSignificant reduction
Effects on Inflammatory CytokinesDecreased expression
Brain PenetrationYes

Q & A

Basic Research Questions

Q. What is the mechanism of action of TRPV3 antagonist 74a in modulating neuropathic pain pathways?

this compound selectively inhibits TRPV3 channels with a dissociation constant (KB) of 0.56 µM, demonstrating no significant off-target activity against other ion channels (e.g., TRPV1, TRPA1) . Its efficacy in neuropathic pain models is attributed to blocking TRPV3-mediated Ca<sup>2+</sup> influx in sensory neurons, thereby reducing hyperexcitability and pain signaling. Preclinical studies show that intradermal administration (150 µg in mice) significantly reduces scratching behavior, a proxy for neuropathic itch . Structural studies suggest it binds to the channel’s transmembrane domain, stabilizing a closed conformation .

Q. How to validate this compound's selectivity in ion channel panels?

Use competitive binding assays or functional screens against a panel of 20+ ion channels (e.g., TRPV1, TRPA1, Nav1.7). Measure activity via fluorometric imaging plate reader (FLIPR) assays for Ca<sup>2+</sup> flux or patch-clamp electrophysiology. This compound shows >100-fold selectivity for TRPV3 over other channels at 10 µM . Include positive controls (e.g., ruthenium red for TRPV1) and negative controls (vehicle) to confirm specificity.

Q. What are the recommended protocols for preparing and storing this compound stock solutions?

  • Solubility : Dissolve in DMSO at 1 mg/mL (2.96 mM). Vortex and sonicate for 5–10 minutes to ensure clarity .
  • Storage : Store powder at -20°C (stable for 3 years) and aliquoted solutions at -80°C (1-year stability). Avoid freeze-thaw cycles .
  • Working concentrations : For in vitro studies, dilute to 0.1–10 µM in extracellular buffer. For in vivo use, prepare formulations with ≤5% DMSO, 10% PEG300, and 5% Tween 80 in saline .

Advanced Research Questions

Q. How to resolve contradictory data between this compound and other inhibitors (e.g., Trpvicin) in itch models?

  • Structural analysis : Compare binding modes using cryo-EM or molecular docking. Trpvicin binds TRPV3’s outer pore region, while 74a targets the transmembrane domain, leading to differential effects on channel gating .
  • Functional assays : Test inhibitors in parallel using TRPV3-overexpressing HEK293 cells. Measure IC50 values via Ca<sup>2+</sup> imaging (e.g., Fura-2 AM) or electrophysiology .
  • In vivo validation : Use TRPV3-knockout mice to confirm target specificity. For example, 74a reduces PAR2-mediated itch in wild-type but not TRPV3<sup>-/-</sup> mice .

Q. What methodologies confirm this compound's brain penetrance in neuropathic pain studies?

  • Pharmacokinetics : Administer 74a intravenously (1–5 mg/kg) and measure plasma/brain concentrations via LC-MS. Brain-to-plasma ratios >0.3 indicate penetrance .
  • Behavioral assays : Compare efficacy in peripheral vs. central pain models. For example, 74a attenuates mechanical allodynia in chronic constriction injury (CCI) models, suggesting CNS access .

Q. How to optimize dosing regimens for this compound in chronic pain models?

  • Dose-response studies : Test 10–200 µg intradermal or 1–10 mg/kg systemic doses in rodent models (e.g., spared nerve injury). Monitor pain behaviors (e.g., von Frey filaments) over 14 days .
  • PK/PD modeling : Corrogate plasma exposure (Cmax, AUC) with target engagement (e.g., TRPV3 current inhibition in DRG neurons) .

Q. How does this compound inhibit disease-associated mutants (e.g., G573S)?

  • Electrophysiology : Use whole-cell patch-clamp on HEK293 cells expressing G573S-TRPV3. Apply 74a (10–50 µM) after channel activation by 2-APB (300 µM). Measure current inhibition (ITRPV3 at -100 mV) .
  • Cell viability assays : Treat G573S-expressing cells with 74a (10 µM) to prevent Ca<sup>2+</sup>-overload-induced death, confirming functional rescue .

Q. Methodological Considerations

  • Data contradiction analysis : When discrepancies arise between in vitro and in vivo results, assess drug metabolism (e.g., plasma protein binding) or compensatory pathways (e.g., TRPA1 upregulation) .
  • Experimental controls : Include TRPV3-negative cells/animals and blinded dosing in behavioral studies to minimize bias .

Properties

IUPAC Name

3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-15(24)9-16(10-15,14(23)12-4-2-3-6-21-12)13-8-11(5-7-22-13)17(18,19)20/h2-8,14,23-24H,9-10H2,1H3/t14-,15?,16?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJXDHFAWXGXIN-QQFBHYJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=NC=CC(=C2)C(F)(F)F)C(C3=CC=CC=N3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(C1)(C2=NC=CC(=C2)C(F)(F)F)[C@@H](C3=CC=CC=N3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336739
Record name TRPV3-74a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432051-63-2
Record name TRPV3-74a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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